(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid” is a type of amino acid derivative . Amino acids are fundamental building blocks of proteins and play key roles in a variety of biological processes .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . They can involve various types of bond formations and breakages, and can be influenced by factors such as temperature, pressure, and the presence of catalysts.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and reactivity.
Scientific Research Applications
Crystallographic Analysis
One study examined the crystal structures of related compounds, (I) (-)-(3S,4R)- and (II) (-)-(3S,4S)-3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide, using X-ray diffraction. This research provided insights into the absolute configurations of these compounds and their geometrical arrangements (Peeters, Blaton, & Ranter, 1994).
Synthesis and Functionalization
Another study focused on the synthesis and functionalization reactions of similar compounds. The research explored the conversion processes and reaction mechanisms, providing valuable information for the synthesis of complex molecules (Yıldırım, Kandemirli, & Demir, 2005).
Lanthanide-based Coordination Polymers
Research into lanthanide-based coordination polymers utilized derivatives of aromatic carboxylic acids, including those similar to the compound . These studies are crucial in understanding the photophysical properties of these polymers (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Pharmacological Research
The compound was used as a reference in pharmacological studies to investigate the activities of metabotropic glutamate receptors. This research is significant for understanding receptor subtypes and designing drugs targeting specific receptors (Dauban, de Saint-Fuscien, Acher, Prézeau, Brabet, Pin, & Dodd, 2000).
Synthesis Processes
The synthesis of related compounds, such as (3S,5S)-3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester, has been studied. These processes offer insights into the efficient and practical synthesis of biologically active compounds (Pan, Xu, Huang, Yu, & Liu, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,4S)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)13-9-16(10-14(13)15(17)18)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,18)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCCAHFOLFWRQ-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.